molecular formula C15H22O5S B1314704 (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate CAS No. 42274-61-3

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

Cat. No.: B1314704
CAS No.: 42274-61-3
M. Wt: 314.4 g/mol
InChI Key: CIRBILLHZJTIAZ-CFMCSPIPSA-N
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Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyranyl ether protecting group and a tosylate leaving group. This compound is often used in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves the following steps:

    Protection of Alcohol: The starting material, an alcohol, is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

    Tosylation: The protected alcohol is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylate ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in controlling the reaction parameters more precisely.

Types of Reactions:

    Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.

    Deprotection Reactions: The tetrahydropyranyl ether can be removed under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles.

    Acid Catalysts: Hydrochloric acid or p-toluenesulfonic acid for deprotection.

    Bases: Pyridine or triethylamine for tosylation.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.

    Deprotected Alcohols: When the tetrahydropyranyl group is removed, the major product is the free alcohol.

Chemistry:

    Protecting Group: Used to protect alcohols during multi-step organic syntheses.

    Intermediate: Acts as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Synthesis: Used in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the preparation of polymers and other materials where specific functional groups need to be protected during synthesis.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Tetrahydropyranyl Ether: Protects alcohols by forming a stable, acid-labile ether.

    Tosylate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

    Alcohol Protection: The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions.

    Nucleophilic Substitution:

Comparison with Similar Compounds

    Methanesulfonates: Similar to tosylates but with a methanesulfonyl group instead of a p-toluenesulfonyl group.

    Triflates: Contain a trifluoromethanesulfonyl group, which is an even better leaving group than tosylates.

Uniqueness:

    Tetrahydropyranyl Protection: The use of the tetrahydropyranyl group provides a unique combination of stability and ease of removal under acidic conditions.

    Tosylate Leaving Group: The tosylate group is a versatile leaving group that can participate in a wide range of substitution reactions, making the compound highly useful in synthetic chemistry.

This compound’s dual functionality as both a protecting group and a reactive intermediate makes it a valuable tool in organic synthesis and various scientific research applications.

Properties

IUPAC Name

[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBILLHZJTIAZ-CFMCSPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471145
Record name (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42274-61-3
Record name (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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